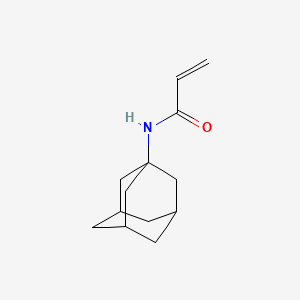

N-(1-adamantyl)acrylamide

概要

説明

“N-(1-adamantyl)acrylamide” is a chemical compound with the molecular formula C13H19NO . It is also known by other names such as “N-(Adamantane-1-yl)acrylamide” and "N-[ (3r)-adamantan-1-yl]prop-2-enamide" .

Synthesis Analysis

The synthesis of this compound has been investigated in several studies . A common method involves the polymerization of monomers bearing pendant adamantyl groups . In some cases, the adamantyl groups provide steric hindrance to prevent side reactions and control the addition modes of the polymerization .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The InChI string representation of its structure is "InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15)" .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of polymers carrying adamantyl substituents in their side chains . It has also been used in the development of N-(1-Adamantyl)benzamides as novel anti-inflammatory multitarget agents .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 205.30 g/mol . It is stored under inert gas . Its exact mass and monoisotopic mass are 205.146664230 g/mol .科学的研究の応用

Synthesis and Characterization

- Synthesis for Capillary Electrochromatography : N-(1-adamantyl)acrylamide was synthesized and used in the creation of mixed-mode acrylamide-based monolithic stationary phases for capillary electrochromatography. This process involved solubilization through complexation with cyclodextrin, proving effective for reversed- and normal-phase modes (Al-Massaedh & Pyell, 2013).

Hydrogel Applications

- Physical Hydrogels via Host-Guest Interactions : The compound played a role in forming physical hydrogels through host-guest interactions. These hydrogels, comprising β-cyclodextrin polymers and copolymers with adamantyl groups, demonstrated adjustable viscosity influenced by various factors like concentration, carbon spacer chain length, pH, and β-cyclodextrin conformation (Koopmans & Ritter, 2008).

- Supramolecular Hybrid Hydrogels for 3D Cell Culture : A self-assembled supramolecular hybrid hydrogel was developed using this compound for 3D cell culture. This hydrogel, formed through host-guest interaction with β-cyclodextrin, showed good cytocompatibility and was successfully employed as a scaffold for various cell cultures (Ren et al., 2020).

Polymer Research and Applications

- Control of Thermosensitive Properties : The compound was used to modify poly(N-isopropylacrylamide), which displayed temperature-sensitive properties. The study revealed how the presence of β-cyclodextrin monomers and polymers impacted the lower critical solution temperatures of these modified polymers (Wintgens et al., 2005).

- Photopolymerization of 1-Adamantyl Acrylate : The photopolymerization kinetics of 1-adamantyl acrylate, synthesized from this compound, was studied. The research focused on the effects of photoinitiators and monomer types, demonstrating the monomer's potential in reducing polymerization shrinkage and increasing thermal stability (Wang et al., 2012).

Biomedical and Bioengineering Applications

- Cell Detachment and Bioengineering : Poly(N-isopropyl acrylamide), which can be modified with this compound, has been utilized for nondestructive release of biological cells and proteins in various bioengineering applications. Its uses include cell sheet engineering, tumor spheroid formation, and studies of bioadhesion (Cooperstein & Canavan, 2010).

Chemical Analysis

- Chemical and Safety Analysis : There have been extensive studies on the effects of acrylamide, from which this compound is derived, in various environments and contexts. These studies explore its industrial applications, potential health risks, and environmental impact, providing a comprehensive view of its behavior and safety profile (Friedman, 2003).

Chromatographic Efficiency Optimization

- Capillary Electrochromatography Efficiency : Further research focused on optimizing the chromatographic efficiency of N-adamantyl-group containing acrylamide-based continuous beds for capillary electrochromatography. This involved adjusting synthesis parameters like salt concentration and initiator concentration, demonstrating the compound's adaptability in chromatographic applications (Al-Massaedh & Pyell, 2014).

Food Industry Perspectives

- Industrial Perspective on Acrylamide : Studies have been conducted from an industry perspective to understand the formation, control, and analysis of acrylamide in food processes. This is crucial for ensuring the safety and quality of food products, highlighting the importance of understanding this compound's parent compound in the food industry (Taeymans et al., 2004).

作用機序

Target of Action

This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

It is known that the adamantyl group in the compound could potentially interact with various biological targets, leading to changes in cellular functions .

Pharmacokinetics

The adamantyl group is known to enhance lipophilicity, which could potentially improve the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of N-(1-adamantyl)acrylamide can be influenced by various environmental factors. For instance, the compound is sensitive to light and air, and it is recommended to be stored under inert gas .

特性

IUPAC Name |

N-(1-adamantyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-12(15)14-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTMWGMSOKDCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968299 | |

| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19026-83-6, 5354-87-0 | |

| Record name | NSC169441 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC140711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Adamantan-1-yl)prop-2-enimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

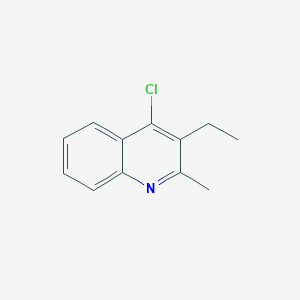

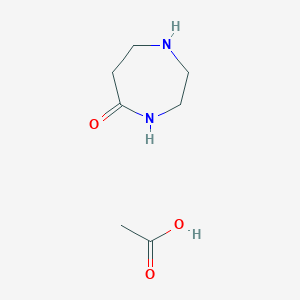

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Pyrrolidin-1-yl)acetyl]benzonitrile hydrochloride](/img/structure/B3380357.png)